1-(2-fluorophenyl)-5-methyl-1H-pyrazol-4-amine
Overview
Description
1-(2-fluorophenyl)-5-methyl-1H-pyrazol-4-amine is a useful research compound. Its molecular formula is C10H10FN3 and its molecular weight is 191.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agent Synthesis
The compound has been involved in the development of novel antibacterial agents. For example, a study describes the process development and kilogram-scale synthesis of a novel oxazolidinone antibacterial candidate. This process includes the synthesis of key intermediates with high purity through mild deamination, demonstrating the compound's role in creating effective antibacterial drugs (Tao Yang et al., 2014).
Molecular Structure Analysis
Research on pyrazole derivatives, including variations of the compound , has been conducted to understand the impact of intramolecular hydrogen bonding on their chemical reactivity. These studies are essential for designing more efficient synthesis processes and developing new materials with specific properties (P. Szlachcic et al., 2020).
Fluorination Techniques
The compound is also used in studies focusing on fluorination techniques, which are crucial for developing pharmaceuticals and agrochemicals with enhanced biological activity. Research demonstrates its role in sequential transformations leading to fluorinated products with significant yields and selectivity (Feng Li et al., 2012).
Photophysical Properties
Investigations into the photophysical properties of donor-substituted pyrazoline fluorophores, which are structurally related to the compound, have contributed to the development of new fluorescent materials for biological applications. This research provides insights into how structural modifications affect the photophysical properties of these compounds (C. Fahrni et al., 2003).
Antagonists for Receptors
Studies have been conducted on pyrazolo derivatives as potent antagonists for specific receptors, indicating the compound's potential in developing targeted therapies. This includes the development of high-affinity functionalized congeners as pharmacological probes (T. Kumar et al., 2011).
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-methylpyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c1-7-9(12)6-13-14(7)10-5-3-2-4-8(10)11/h2-6H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWQYZBRRBDBQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.